molecular formula C18H24N8S B11058797 1'-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole

1'-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole

Cat. No.: B11058797
M. Wt: 384.5 g/mol
InChI Key: SDVIYEUTFVUTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole is a complex heterocyclic compound that features a unique combination of triazole, thiadiazole, and bipyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Formation of the Bipyrazole Ring: The bipyrazole ring is synthesized by the reaction of a pyrazole derivative with an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1’-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

1’-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammation and pain.

Comparison with Similar Compounds

    1,2,4-Triazole: A simpler compound with similar biological activities.

    Thiadiazole: Another heterocyclic compound with antimicrobial and anticancer properties.

Uniqueness: 1’-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole is unique due to its combination of triazole, thiadiazole, and bipyrazole moieties, which confer a wide range of biological activities and potential applications. This combination allows for more diverse interactions with molecular targets, making it a versatile compound for scientific research and drug development.

Properties

Molecular Formula

C18H24N8S

Molecular Weight

384.5 g/mol

IUPAC Name

6-[3-(1-butyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H24N8S/c1-6-7-8-25-12(5)15(11(4)23-25)13-9-14(20-19-13)17-24-26-16(10(2)3)21-22-18(26)27-17/h9-10H,6-8H2,1-5H3,(H,19,20)

InChI Key

SDVIYEUTFVUTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C2=NNC(=C2)C3=NN4C(=NN=C4S3)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.